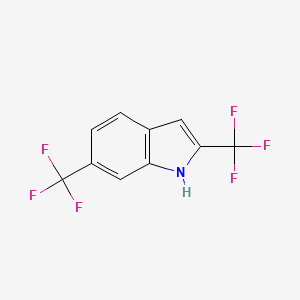

2,6-Bis(trifluoromethyl)-1h-indole

Description

Significance of Indole (B1671886) Scaffolds in Modern Chemical Science

The indole scaffold, a bicyclic aromatic heterocycle, stands as one of the most important structural subunits in the discovery of new drug candidates. nih.goveurekaselect.com Its prevalence in a vast number of biologically active natural and synthetic products underscores its significance. eurekaselect.com

The indole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. nih.goveurekaselect.com This versatility arises from its unique electronic properties and its ability to mimic the structure of proteins, allowing it to interact with various enzymes and receptors in a reversible manner. ijpsr.info The indole scaffold is a common feature in many alkaloids, the essential amino acid tryptophan, and plant hormones. eurekaselect.com Its presence in numerous approved drugs, such as the anti-inflammatory indomethacin (B1671933) and the migraine medication frovatriptan, highlights its therapeutic importance. nih.goveurekaselect.com The development of synthetic methods to create functionalized indoles is a major focus of research, as these derivatives often exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. derpharmachemica.comresearchgate.net

Interactive Table: Examples of Indole-Containing Drugs

| Drug Name | Therapeutic Use |

| Indomethacin | Anti-inflammatory |

| Ergotamine | Antimigraine |

| Frovatriptan | Antimigraine |

| Ondansetron | Antiemetic |

| Tadalafil | Erectile Dysfunction |

Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable element in medicinal chemistry. tandfonline.comnumberanalytics.com The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. numberanalytics.com Fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and increase binding affinity to target proteins. tandfonline.comresearchgate.net Consequently, over half of all marketed drugs contain fluorine, including many anticancer agents. omicsonline.org The trifluoromethyl (CF3) group, in particular, is a common substituent used to improve the properties of drug candidates. nih.gov

Overview of 2,6-Bis(trifluoromethyl)-1H-indole: A Unique Indole Derivative in Research

This compound is a specific indole derivative that has garnered interest in chemical research due to the presence of two trifluoromethyl groups on the indole core.

The molecular formula of this compound is C₁₀H₅F₆N. The key structural feature is the indole core symmetrically substituted with two trifluoromethyl (-CF₃) groups at the 2 and 6 positions. These strongly electron-withdrawing groups significantly reduce the electron density of the indole ring, which can influence its reactivity. The steric bulk of the -CF₃ groups also plays a role in directing the outcomes of chemical reactions. This specific substitution pattern makes it a valuable tool for studying the effects of multiple electron-withdrawing groups on the indole system and for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, novel trifluoromethyl indoles have been designed and evaluated for their potential as anti-HIV-1 agents. rsc.org

Interactive Table: Physicochemical Properties of this compound

| Property | Value/Description |

| Molecular Weight | 253.14 g/mol |

| Molecular Formula | C₁₀H₅F₆N |

| Lipophilicity (LogP) | ~3.2 (estimated) |

| Solubility | Low in water; soluble in DCM, THF |

The synthesis of trifluoromethylated indoles presents unique challenges. While the Fischer indole synthesis is a classic method for forming the indole ring, it often requires harsh conditions and may not be suitable for precursors with multiple fluorine substituents. thieme-connect.comorgsyn.org The synthesis of N-trifluoromethylated indoles, for example, has been challenging due to the difficulty in preparing the necessary trifluoromethylated hydrazine (B178648) precursors. thieme-connect.com A recently developed method involves a Curtius-type rearrangement of carbamic azides derived from carbamic fluorides to produce a range of N-(trifluoromethyl)hydrazines, which can then be used to synthesize N-trifluoromethylated indoles. thieme-connect.com This method has proven to be robust, tolerating a variety of functional groups. thieme-connect.comnih.gov

For C-trifluoromethylated indoles like this compound, synthetic strategies often involve the direct introduction of the trifluoromethyl group. One common approach is directed ortho-lithiation, where a strong base is used to deprotonate the indole ring at specific positions, followed by quenching with a trifluoromethylating agent like trifluoromethyl iodide (CF₃I). However, this method can sometimes lead to a mixture of products. Alternative strategies for synthesizing trifluoromethylthio-containing indoles, a related class of compounds, include palladium-catalyzed reactions of 2-alkynylanilines with trifluoromethanesulfanylamide and cascade reactions involving the trifluoromethylthiolation and cyclization of N-acylindoles. nih.govrsc.org These methods offer different pathways to access fluorinated indole derivatives, each with its own advantages and limitations regarding substrate scope and reaction conditions.

Structure

3D Structure

Properties

Molecular Formula |

C10H5F6N |

|---|---|

Molecular Weight |

253.14 g/mol |

IUPAC Name |

2,6-bis(trifluoromethyl)-1H-indole |

InChI |

InChI=1S/C10H5F6N/c11-9(12,13)6-2-1-5-3-8(10(14,15)16)17-7(5)4-6/h1-4,17H |

InChI Key |

CJKQIQAGEVBXBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=C2)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,6 Bis Trifluoromethyl 1h Indole

General Synthetic Strategies for Indole (B1671886) Trifluoromethylation

The synthesis of trifluoromethylated indoles can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing indole ring, or the construction of the indole ring from precursors already bearing the trifluoromethyl moiety. The former often involves direct C-H functionalization, which can be challenging in terms of regioselectivity, while the latter, such as the Fischer indole synthesis, allows for precise placement of the substituents. wikipedia.orgbyjus.comnumberanalytics.com

Approaches to Introduce Trifluoromethyl Groups onto Indole Rings

The direct introduction of trifluoromethyl groups onto the indole ring is a highly sought-after transformation. The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the C3 position. However, with appropriate strategies, trifluoromethylation can be directed to other positions, including C2. The presence of substituents on the indole ring can significantly influence the regioselectivity of the reaction. For instance, N-protection of the indole can facilitate C2-functionalization.

A plausible, though not explicitly documented, synthetic route to 2,6-bis(trifluoromethyl)-1H-indole involves a stepwise approach. This could begin with the synthesis of 6-(trifluoromethyl)-1H-indole, which would then be subjected to a second trifluoromethylation reaction at the C2 position. Alternatively, a more direct approach involves the Fischer indole synthesis, which constructs the indole ring from suitably substituted precursors. wikipedia.orgbyjus.comnumberanalytics.com For this compound, this would involve the reaction of 4-(trifluoromethyl)phenylhydrazine (B1295192) with a trifluoromethyl-containing ketone under acidic conditions. wikipedia.org

Reagent-Based Trifluoromethylation Techniques

A variety of reagents have been developed for the introduction of the trifluoromethyl group, each operating through different mechanistic pathways: electrophilic, nucleophilic, or radical. vu.nl The choice of reagent and reaction conditions is crucial for achieving the desired regioselectivity and yield.

Electrophilic trifluoromethylating agents are sources of a "CF₃⁺" synthon and are particularly effective for reacting with electron-rich substrates like indoles. Prominent examples of these reagents include hypervalent iodine compounds, such as Togni reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. beilstein-journals.orgmdpi.comnih.gov These reagents are generally stable and have become widely used in organic synthesis. beilstein-journals.org The reaction with indoles typically occurs at the electron-rich C3 position, but with a blocking group at C3, trifluoromethylation can be directed to the C2 position.

Table 1: Examples of Electrophilic Trifluoromethylating Reagents

| Reagent Class | Specific Reagent Example |

|---|---|

| Hypervalent Iodine Reagents | Togni Reagent I |

| Sulfonium Salts | Umemoto's Reagent |

This table presents examples of classes of electrophilic trifluoromethylating reagents and a specific reagent within each class.

Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF₃⁻) to an electrophilic center. The Ruppert-Prakash reagent (trimethylsilyltrifluoromethane, TMSCF₃) is a well-known source of the trifluoromethyl anion, which can react with various electrophiles, including carbonyls and halides. umich.edursc.orgnih.gov For the synthesis of trifluoromethylated indoles, this approach is often indirect, for instance, by reacting a halo-indole derivative with a nucleophilic trifluoromethylating agent in the presence of a copper(I) catalyst. rsc.org

Table 2: Common Nucleophilic Trifluoromethylating Reagents

| Reagent | Typical Application |

|---|---|

| Ruppert-Prakash Reagent (TMSCF₃) | Trifluoromethylation of carbonyls and halides |

| Trifluoroacetaldehyde Hydrate | Source of CF₃⁻ for reaction with carbonyl compounds |

This table provides examples of nucleophilic trifluoromethylating reagents and their typical applications.

Radical trifluoromethylation has emerged as a powerful tool for the C-H functionalization of heterocycles, including indoles. vu.nl These reactions involve the generation of a trifluoromethyl radical (•CF₃), which then adds to the indole ring. The Langlois reagent (sodium triflinate, CF₃SO₂Na) is a common and inexpensive source of •CF₃ radicals under oxidative conditions. vu.nlacs.org Radical trifluoromethylation of indoles often leads to substitution at the C2 position, especially when the C3 position is blocked. acs.org Visible-light photoredox catalysis has also been successfully employed to generate trifluoromethyl radicals from various precursors, enabling mild and efficient trifluoromethylation of indoles. nih.govchemistryviews.org

Table 3: Reagents for Radical Trifluoromethylation of Indoles

| Reagent | Method of •CF₃ Generation |

|---|---|

| Langlois Reagent (CF₃SO₂Na) | Oxidation (e.g., with t-BuOOH) |

| Togni Reagent II | Photochemical or thermal initiation |

This table lists common reagents used for the radical trifluoromethylation of indoles and the methods for generating the trifluoromethyl radical.

Fluoroform (HCF₃) is an inexpensive and abundant industrial byproduct, making it an attractive source for trifluoromethyl groups. organic-chemistry.org However, its high C-H bond dissociation energy makes direct deprotonation challenging. Despite this, methods have been developed to generate trifluoromethylating reagents from fluoroform. For instance, the copper-based reagent, CuCF₃, derived from fluoroform, has been effectively used for the trifluoromethylation of various substrates, including the synthesis of 2-(trifluoromethyl)indoles via a domino trifluoromethylation/cyclization of 2-alkynylanilines. organic-chemistry.orgnih.gov This approach highlights the potential of utilizing fluoroform as a cost-effective starting material for the synthesis of complex trifluoromethylated molecules. organic-chemistry.org

Catalytic Trifluoromethylation Strategies

Catalytic methods for introducing trifluoromethyl groups are crucial for the efficient synthesis of fluorinated heterocycles. These strategies often rely on transition metals to facilitate the formation of the C-CF₃ bond, offering advantages in terms of selectivity and reaction conditions over stoichiometric methods.

Transition metal-catalyzed C-H functionalization has become a powerful tool for constructing complex molecules. acs.orgrsc.org For the synthesis of this compound, a key strategy would involve the functionalization of a pre-existing 6-(trifluoromethyl)indole (B89118) core or the cyclization of a suitably substituted precursor.

A notable method for forming 2-(trifluoromethyl)indoles is through a Palladium(0)-catalyzed C(sp³)–H functionalization of trifluoroacetimidoyl chlorides. acs.orgacs.orgnih.gov This approach utilizes stable trifluoroacetimidoyl chlorides, which are easily prepared from anilines. acs.orgacs.org The synthesis of this compound via this route would logically start from 2-methyl-4-(trifluoromethyl)aniline. This starting material would first be converted to its corresponding trifluoroacetimidoyl chloride. The subsequent intramolecular cyclization, catalyzed by a Pd(0) complex, proceeds via oxidative addition to the C-Cl bond, followed by a carboxylate-assisted C(sp³)–H activation of the ortho-methyl group to form a palladacycle intermediate. acs.org Reductive elimination then forms the C-C bond, and subsequent tautomerization yields the final indole product. acs.org The reaction can be performed with catalyst loadings as low as 1 mol% and demonstrates tolerance for various substituents. acs.orgnih.gov

| Catalyst System | Starting Material Type | Key Features | Potential Application for this compound |

| Pd(0)/Carboxylate Ligand | Trifluoroacetimidoyl chlorides derived from o-methylanilines | C(sp³)–H activation; Stable precursors; Low catalyst loading acs.orgacs.org | Cyclization of trifluoroacetimidoyl chloride derived from 2-methyl-4-(trifluoromethyl)aniline. |

| Ru Nanocatalyst | Indoles and acrylates | Heterogeneous catalysis; Regioselective C3-alkenylation beilstein-journals.org | Not directly applicable for C2/C6 trifluoromethylation, but highlights modern catalytic approaches. |

| Pd(II)/Chiral Ligand | Protected amines and alkenes | Cascade γ-C(sp³)–H olefination and annulation mdpi.com | Illustrates advanced C-H functionalization that could be adapted for indole synthesis. |

Developing synthetic methods that avoid the use of complex ligands and additives is a key goal for sustainable chemistry. For trifluoromethylation reactions, this often involves harnessing the inherent reactivity of substrates or using external stimuli like light.

A copper-catalyzed trifluoromethylation of indoles that operates without external ligands or additives has been reported for achieving C2-selectivity. frontiersin.orgnih.govscilit.com This method typically employs a removable N-Boc directing group to control the regioselectivity, which is often a challenge in radical trifluoromethylation due to the high reactivity of the CF₃ radical. frontiersin.orgnih.gov To synthesize this compound, one would start with 6-(trifluoromethyl)-1H-indole, protect the nitrogen with a Boc group, and then subject it to the copper-catalyzed C2-trifluoromethylation conditions. frontiersin.org Although described as additive-free, these reactions often require an oxidant like tert-butyl hydroperoxide (TBHP). frontiersin.orgnih.gov

Visible-light-promoted protocols offer another avenue for catalyst- and additive-free transformations. nih.gov For instance, the homolysis of an electrophilic trifluoromethylating reagent like Umemoto's reagent can be initiated by visible light to generate trifluoromethyl radicals, which then participate in cascade cyclizations. nih.gov Another approach involves the Friedel-Crafts fluoroacetylation of indoles with fluorinated acetic acids under catalyst- and additive-free conditions, where the only byproduct is water. nih.gov While this method targets the C3 position, it underscores the potential for developing direct, clean trifluoromethylation strategies.

| Method | Reagent/Catalyst | Key Features | Potential Application for this compound |

| Copper-Catalyzed Trifluoromethylation | CuSO₄ / TBHP | Ligand- and additive-free; C2-selectivity with N-directing group frontiersin.orgnih.gov | C2-trifluoromethylation of N-Boc-6-(trifluoromethyl)indole. |

| Visible-Light Induced Cyclization | Umemoto's Reagent | Photocatalyst- and transition-metal-free; Radical chain process nih.gov | Could be adapted for cyclization of a precursor containing one CF₃ group. |

| Friedel-Crafts Fluoroacetylation | Fluorinated Acetic Acids | Catalyst- and additive-free; Forms fluoromethyl indol-3-yl ketones nih.gov | Not directly applicable for the target, but shows a clean C-H functionalization pathway. |

Specific Synthetic Routes for this compound

Constructing the di-substituted indole core requires multi-step strategies that either build the ring system with the trifluoromethyl groups already in place or introduce them sequentially. Cyclization strategies are particularly powerful in this regard.

Domino, or cascade, reactions provide an efficient means to construct complex molecules in a single pot by combining multiple bond-forming events. A key strategy for synthesizing 2-(trifluoromethyl)indoles involves a domino trifluoromethylation/cyclization of 2-alkynylanilines. nih.govorganic-chemistry.orgacs.org This method uses a well-established fluoroform-derived CuCF₃ reagent, which introduces the CF₃ group onto the alkyne, initiating a cyclization to form the indole ring with unambiguous placement of the trifluoromethyl group at the C2 position. nih.govacs.org

To apply this to the synthesis of this compound, the necessary starting material would be a 2-alkynyl-4-(trifluoromethyl)aniline. The presence of the trifluoromethyl group on the aniline (B41778) ring at the 4-position ensures it will be located at the 6-position in the final indole product. The reaction proceeds through the addition of the CuCF₃ reagent to the alkyne, followed by an intramolecular cyclization of the resulting vinyl copper intermediate onto the aniline nitrogen. organic-chemistry.org This approach is attractive as fluoroform is an inexpensive industrial byproduct. nih.govacs.org

Intramolecular cyclization is a classic and reliable method for heterocycle synthesis. For indoles, this can involve various strategies, including the reductive cyclization of ortho-substituted nitroarenes. To synthesize this compound, a plausible route would start from a precursor like 2-nitro-4-(trifluoromethyl)benzaldehyde. This starting material would undergo a condensation reaction with a reagent that can provide the remaining two carbons of the pyrrole (B145914) ring, followed by reduction of the nitro group and subsequent cyclization.

Another powerful method is the visible-light-induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides. rsc.org This reaction constructs 2-trifluoromethyl-3-acylindoles through a sequential C–C and C–O bond formation process under mild conditions. rsc.org Adapting this for the target compound would require starting with an N-[2-alkynyl-4-(trifluoromethyl)phenyl]trifluoroacetimidoyl chloride, allowing for the formation of the 2,6-disubstituted indole core in a single, light-mediated step. Palladium-catalyzed intramolecular cyclizations of various substituted anilines are also well-established for creating fused tricyclic indoles and could be adapted for this purpose. encyclopedia.pub

Industrial Production Methodologies and Scalability for this compound

The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient but also scalable, cost-effective, and safe. For a specialized molecule like this compound, scalability hinges on the availability of starting materials and the robustness of the key trifluoromethylation and cyclization steps.

Strategies utilizing inexpensive and readily available CF₃ sources are highly desirable for industrial applications. nih.gov Trifluoroacetic acid (TFA) and its anhydride (B1165640) (TFAA) are attractive bulk chemicals for this purpose. acs.orgnih.gov Photoredox catalysis has been shown to enable the use of TFAA as a CF₃ radical source for the trifluoromethylation of various heterocycles, with successful demonstrations on a 100-gram scale in batch and 20-gram scale in continuous flow. nih.gov Such a process could potentially be adapted for the C2-trifluoromethylation of a 6-(trifluoromethyl)indole substrate.

Continuous-flow reactors offer significant advantages for scalability, providing better control over reaction parameters, enhancing safety for exothermic reactions, and allowing for automated production. acs.org A one-pot, continuous-flow route for preparing trifluoromethylated N-fused heterocycles from amines using TFA or TFAA has been developed, achieving a productivity of 1 g/h. acs.org This highlights the potential for manufacturing complex fluorinated molecules efficiently. Similarly, scalable syntheses of other trifluoromethylated heterocycles, such as pyrazoles, have been achieved on the kilogram scale, demonstrating that with process optimization, the production of compounds like this compound is feasible. thieme-connect.com The domino trifluoromethylation/cyclization using the fluoroform-derived CuCF₃ reagent is also promising for large-scale synthesis due to the low cost of fluoroform. nih.govacs.org

| Scalability Feature | Method/Reagent | Advantages for Industrial Production | Reference |

| Inexpensive CF₃ Source | Trifluoroacetic Anhydride (TFAA) | Cost-effective and readily available bulk chemical. | acs.orgnih.gov |

| Process Technology | Continuous-Flow Reactor | Enhanced safety, better control, potential for automation, high productivity. | acs.org |

| Demonstrated Scale | Photoredox Catalysis | Proven scalability to 100-gram batch and multi-gram flow production. | nih.gov |

| Atom Economy | Fluoroform (CF₃H) | Utilizes an inexpensive industrial byproduct as the CF₃ source. | nih.govacs.org |

Development of Scalable Synthetic Routes for High Yield and Purity

The synthesis of this compound, while not extensively detailed in dedicated literature, can be projected through established indole synthetic routes, most notably the Fischer indole synthesis. wikipedia.orgjk-sci.combyjus.comnumberanalytics.com This classical method involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgsemanticscholar.org For the target compound, a plausible and scalable synthetic pathway would involve the condensation of (2,6-bis(trifluoromethyl)phenyl)hydrazine (B14069605) with a suitable carbonyl compound, followed by cyclization under acidic conditions.

The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgnumberanalytics.com A subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) and aromatization, yields the indole ring. semanticscholar.org The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂). wikipedia.org

Table 1: Proposed Fischer Indole Synthesis for this compound

| Reactant 1 | Reactant 2 | Catalyst (Example) | Key Transformation |

| (2,6-bis(trifluoromethyl)phenyl)hydrazine | Acetaldehyde | Polyphosphoric Acid (PPA) | Cyclization |

Achieving high yield and purity would necessitate careful optimization of reaction conditions, including temperature, reaction time, and the choice of solvent and catalyst, to minimize the formation of side products.

Application of Continuous Flow Reactors in Production

Continuous flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, including indoles, by providing superior control over reaction parameters, enhancing safety, and facilitating scalability. ucsb.eduuc.ptmdpi.com The application of flow reactors to the Fischer indole synthesis has been demonstrated to improve yields and reduce reaction times. mdpi.com

For the production of this compound, a continuous flow setup would enable precise temperature control, which is critical for managing the potentially exothermic steps of the reaction and minimizing degradation of the product. google.com The improved mass and heat transfer in microreactors or packed-bed reactors can lead to higher process efficiency and consistency. ucsb.edugoogle.com Furthermore, the enclosed nature of flow systems enhances safety, which is a key consideration when working with fluorinated compounds and strong acids. The scalability of a flow process is often more straightforward than traditional batch methods, allowing for a seamless transition from laboratory-scale synthesis to larger-scale production. ucsb.edu

Purification Methodologies (e.g., Recrystallization, Chromatography)

The purification of this compound would rely on standard laboratory techniques, with the choice of method depending on the nature and quantity of impurities.

Recrystallization: This is a primary method for purifying solid organic compounds. Given that substituted indoles are often crystalline solids, recrystallization from a suitable solvent system would be an effective technique for achieving high purity. The selection of an appropriate solvent, where the indole has high solubility at elevated temperatures and low solubility at cooler temperatures, is key. For fluorinated indoles, a combination of polar and non-polar solvents might be necessary. mdpi.com

Chromatography: Column chromatography is a versatile purification technique used to separate the desired product from unreacted starting materials and byproducts. mdpi.com For this compound, silica (B1680970) gel column chromatography using a gradient of non-polar and polar solvents, such as a hexane/ethyl acetate (B1210297) mixture, would be a standard approach to isolate the compound in high purity. mdpi.commdpi.com

Reactivity and Functionalization of this compound

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of the trifluoromethyl groups.

Electronic Effects of Trifluoromethyl Groups on Indole Reactivity and Selectivity

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. researchgate.net The presence of two such groups on the indole ring has a profound impact on its electronic properties:

Deactivation of the Ring: The CF₃ groups at positions 2 and 6 significantly reduce the electron density of both the pyrrole and benzene (B151609) portions of the indole molecule. This deactivation makes the indole ring less susceptible to electrophilic attack compared to unsubstituted indole. nih.gov

Increased Acidity of the N-H Bond: The strong inductive effect of the CF₃ groups increases the acidity of the proton on the indole nitrogen, making it more readily deprotonated under basic conditions. researchgate.net

Electrophilic Substitution Reactions on the Indole Core

Despite the deactivation of the ring, electrophilic substitution can still occur, primarily at the most electron-rich position available. In the case of indole, this is typically the C-3 position of the pyrrole ring. nih.govquimicaorganica.org For this compound, the C-3 position remains the most probable site for electrophilic attack, as the C-2 position is blocked and heavily deactivated, and the benzene ring is also deactivated by the C-6 trifluoromethyl group.

The halogenation of indoles bearing electron-withdrawing groups has been shown to proceed with high regioselectivity at the C-3 position. Studies on 2-(trifluoromethyl)-1H-indole have demonstrated that it readily undergoes halogenation at the C-3 position in high yields. mdpi.com By analogy, this compound is expected to exhibit similar reactivity.

The reaction can be carried out using common halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine (I₂) in a suitable organic solvent. mdpi.com The strong deactivation of the indole ring by the two trifluoromethyl groups may necessitate slightly more forcing conditions compared to less substituted indoles, but the C-3 position is the anticipated site of halogenation.

Table 2: Predicted Regioselective Halogenation of this compound

| Halogenating Agent | Expected Product | Solvent (Example) | Reference Analogy |

| N-Chlorosuccinimide (NCS) | 3-Chloro-2,6-bis(trifluoromethyl)-1H-indole | Acetonitrile | mdpi.com |

| N-Bromosuccinimide (NBS) | 3-Bromo-2,6-bis(trifluoromethyl)-1H-indole | Tetrahydrofuran (THF) | mdpi.com |

| Iodine (I₂) / K₂CO₃ | 3-Iodo-2,6-bis(trifluoromethyl)-1H-indole | Acetonitrile | mdpi.com |

An exploration of the synthetic routes and chemical behavior of this compound reveals a landscape of reactions governed by the powerful electron-withdrawing nature of its trifluoromethyl substituents. These groups significantly influence the electron density and reactivity of the indole core, creating unique challenges and opportunities for functionalization. This article details key synthetic methodologies and chemical transformations of this highly fluorinated indole scaffold.

2 Chemical Transformations of this compound

2 Friedel-Crafts Acylation

The Friedel-Crafts acylation of indoles typically occurs at the electron-rich C3 position. However, for this compound, the reaction is significantly more challenging. The two trifluoromethyl (CF₃) groups are potent electron-withdrawing groups, which substantially deactivate the indole ring towards electrophilic aromatic substitution. Standard Friedel-Crafts conditions often fail or require much harsher conditions.

The reaction of an unsubstituted indole with acylating agents like acid chlorides or anhydrides in the presence of a Lewis acid proceeds readily to give 3-acylindoles. nih.gov In contrast, the deactivated nature of the this compound nucleus necessitates more potent catalytic systems. Lewis acids such as aluminum chloride or gallium(III) triflate, sometimes in super-stoichiometric amounts, may be required to drive the reaction. nih.govnih.gov The acylation, if successful, is expected to occur regioselectively at the C3 position, the site least deactivated by the C2-CF₃ group and still the most nucleophilic position on the indole core.

A related transformation, the Friedel-Crafts alkylation, has been demonstrated with other trifluoromethyl-containing indoles. For instance, enantioselective alkylation of various indoles with trifluoroethylidene malonates has been achieved using copper-bis(oxazoline) complexes, affording products with a CF₃-substituted stereogenic center at the C3 position in high yields. nih.gov Similarly, gallium(III) triflate has been used to catalyze the regioselective Friedel-Crafts alkylation of indoles with trifluoromethylated 3-indolylmethanols. nih.gov These examples suggest that while challenging, C3-functionalization of this compound via Friedel-Crafts type reactions is feasible with appropriate activation.

3 Coupling Reactions and Derivatization

1 Oxidative Coupling Methodologies

Oxidative coupling reactions provide a powerful tool for dimerization or for introducing new substituents onto the indole scaffold. For indoles bearing strong electron-withdrawing groups like this compound, these reactions are influenced by the reduced nucleophilicity and increased oxidation potential of the ring system.

While direct oxidative trifluoromethylation at the C2 position has been reported for various indoles using CF₃SO₂Na, this position is already occupied in the target molecule. rsc.orgrsc.orgmdpi.com However, other oxidative transformations are pertinent. Oxidative C-H/N-H coupling of substituted styrenes is a known method to form 3-(trifluoromethyl)indoles, proceeding through a radical 5-endo-trig cyclization. researchgate.net

For this compound, intermolecular oxidative coupling could lead to the formation of bis(indolyl) derivatives. Reagents like thallium(III) trifluoroacetate (B77799) have been used for the oxidative coupling of simpler indoles, predominantly leading to dimerization at the C2 position. uwa.edu.au Given that C2 is substituted, coupling of this compound would likely occur at the C3 position, potentially forming a C3-C3' linked dimer. Furthermore, oxidative dearomatization can lead to 2,2-disubstituted indolin-3-ones. mdpi.com The electron-deficient nature of the starting indole could make it a suitable substrate for such dearomative transformations, potentially leading to spirocyclic indolines or other complex scaffolds. mdpi.comacs.org

2 Cross-Coupling Reactions (e.g., Sonogashira, Suzuki–Miyaura, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of heterocyclic compounds. For these reactions to be applied to this compound, a halogen substituent is typically required on the indole ring, most commonly at the C3, C4, or C7 positions.

Sonogashira Coupling: The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is highly effective for functionalizing trifluoromethylated indoles. wikipedia.orggold-chemistry.orgorganic-chemistry.orglibretexts.org For example, 3-halo-2-(trifluoromethyl)-1H-indoles readily undergo Sonogashira coupling with terminal alkynes such as phenylacetylene. mdpi.comnih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base like triethylamine. These reactions proceed in high yields (72-98%), demonstrating the utility of this method for introducing alkynyl moieties onto the electron-deficient indole core. mdpi.comnih.gov

Suzuki–Miyaura Coupling: The Suzuki-Miyaura reaction is another cornerstone of cross-coupling chemistry, pairing an organoboron compound with an organic halide. This reaction has been successfully applied to halogenated trifluoromethyl-indoles. mdpi.comnih.gov 3-Bromo- and 3-iodo-2-(trifluoromethyl)indoles can be coupled with arylboronic acids, like phenylboronic acid, using a palladium catalyst such as Pd(PPh₃)₄ and a base (e.g., Na₂CO₃). The yields for these transformations are generally high, providing a robust method for creating aryl-substituted trifluoromethylated indoles.

| Entry | Indole Substrate | Coupling Partner | Catalyst/Base | Product | Yield (%) | Ref |

| 1 | 3-Iodo-2-(trifluoromethyl)-1H-indole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 3-(Phenylethynyl)-2-(trifluoromethyl)-1H-indole | 98 | mdpi.com |

| 2 | 1-Benzyl-3-iodo-2-(trifluoromethyl)-1H-indole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 1-Benzyl-3-(phenylethynyl)-2-(trifluoromethyl)-1H-indole | 95 | mdpi.com |

| 3 | 3-Bromo-2-(trifluoromethyl)-1H-indole | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 3-Phenyl-2-(trifluoromethyl)-1H-indole | 72 | mdpi.com |

| 4 | 1-Tosyl-3-iodo-2-(trifluoromethyl)-1H-indole | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | 1-Tosyl-3-phenyl-2-(trifluoromethyl)-1H-indole | 92 | mdpi.com |

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound. organic-chemistry.orgwikipedia.orgharvard.eduyoutube.com While specific examples for this compound are not prevalent, the reactivity principles are well-established. The rate of Stille couplings is often accelerated by electron-withdrawing groups on the organic halide. nih.gov Therefore, a halogenated this compound would be an excellent substrate for this reaction. The strong electron-withdrawing nature of the two CF₃ groups would enhance the oxidative addition step to the palladium(0) catalyst, facilitating coupling with various organostannanes. nih.gov

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst. nih.govprinceton.edu Intramolecular Heck reactions are particularly useful for constructing fused ring systems, including the synthesis of indoles from o-haloanilines and alkenyl halides. nih.gov For an appropriately substituted this compound, an intramolecular Heck reaction could be used to build additional rings onto the indole framework. Palladium-catalyzed Heck-type reactions involving secondary trifluoromethylated alkyl bromides have also been developed, highlighting the compatibility of the CF₃ group with this methodology. beilstein-journals.org

4 Cycloaddition Reactions of Indole Derivatives

The indole nucleus can participate in cycloaddition reactions to form complex polycyclic structures. A prominent application is the synthesis of the pyrrolo[1,2-a]indole skeleton, a core motif in many natural products. rsc.orgrsc.orgnih.gov These transformations often proceed via a [3+2] cycloaddition mechanism or a cascade dearomatization/cyclization sequence.

For this compound, the N-H bond and the C2-C3 π-bond are potential sites for cycloaddition. For example, reaction with a suitable three-atom component could lead to the formation of a fused five-membered ring. Visible-light-induced dearomative cyclization of indoles with external nucleophiles has emerged as a modern method to access pyrrolo[1,2-a]indole derivatives. rsc.org The strong electron-withdrawing CF₃ groups in this compound would likely influence the energy levels of its frontier molecular orbitals, potentially altering its reactivity in such photochemical processes. Annulation of related pyrrole systems with Δ¹-pyrrolines has also been shown to produce fused imidazole (B134444) architectures like pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles. mdpi.com

5 Lithiation and Organometallic Transformations of Indoles

Directed metallation is a key strategy for the regioselective functionalization of aromatic heterocycles. For this compound, the acidity of the N-H and C-H protons is significantly enhanced by the inductive effect of the CF₃ groups. The N-H proton is the most acidic site, and its deprotonation with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) would readily form the corresponding indolide anion. This anion can then react with a wide range of electrophiles.

Following N-deprotonation, a second deprotonation can occur at a carbon position. The C3 proton is expected to be the most acidic C-H bond due to the influence of the adjacent C2-CF₃ group and the nitrogen atom. Treatment with a strong base, likely at low temperatures, would generate a C3-lithiated species. This organometallic intermediate is a powerful nucleophile that can be trapped with electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a substituent at the C3 position.

6 Oxidation Reactions of the Indole Core

The oxidation of the indole core can lead to several important products, most notably oxindoles (indolin-2-ones) and isatins (indole-2,3-diones). The presence of two deactivating CF₃ groups makes the this compound ring more resistant to oxidation compared to electron-rich indoles.

Nonetheless, oxidation to the corresponding 2-oxindole is a feasible and important transformation. This typically involves the oxidation of the C2-C3 double bond. Prior methods for oxidizing indoles have used reagents like m-CPBA or N-bromosuccinimide. researchgate.net For electron-deficient indoles, specific conditions may be required to achieve high yields. The synthesis of 2-CF₃-indolin-3-ones has been achieved through aerobic reactions, indicating that oxidation of trifluoromethylated indoles is a viable pathway to valuable building blocks. rsc.org The oxidation of this compound would be expected to proceed via initial epoxidation of the C2-C3 bond, followed by rearrangement to furnish the 2,6-bis(trifluoromethyl)oxindole.

Multicomponent Reactions Incorporating Indole Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single synthetic operation. rsc.orgnih.govresearcher.life While specific examples of MCRs incorporating This compound are not prevalent in the reviewed literature, the general reactivity of indoles in such transformations provides a basis for potential applications.

Indoles are known to participate in a variety of MCRs, often acting as the nucleophilic component. rsc.orgnih.govresearchgate.net For instance, copper-catalyzed MCRs of 2-methylindole (B41428) with aromatic aldehydes and various dienophiles have been developed to synthesize diverse spirotetrahydrocarbazoles. nih.gov A plausible reaction pathway involves the in-situ generation of an indole-based ortho-quinodimethane, which then undergoes a Diels-Alder reaction. nih.gov Another example is the modular assembly of indole-fused seven-membered heterocycles through the reaction of an indole, formaldehyde, and an amino hydrochloride. nih.gov

Given the electron-withdrawing nature of the two trifluoromethyl groups in This compound , its nucleophilicity would be significantly reduced compared to unsubstituted indole. However, under appropriate catalytic conditions, its participation in MCRs remains a possibility. The strongly electron-withdrawing trifluoromethyl groups are known to influence reaction pathways, often favoring specific regioselective transformations. vulcanchem.com

A hypothetical MCR involving This compound could proceed as depicted in the following table, which is based on established MCRs of other indole derivatives.

| Reaction Type | Potential Reactants | Potential Product Scaffold | Catalyst/Conditions |

| Povarov Reaction | This compound , Aniline, Ethyl Glyoxylate | Trifluoromethyl-substituted Tacrine analogue | Lewis or Brønsted Acid |

| Ugi Reaction | This compound-3-carboxaldehyde , Amine, Carboxylic Acid, Isocyanide | Complex peptide-like structures | - |

| van Leusen Reaction | This compound-3-carboxaldehyde , TosMIC, Amine | Trifluoromethyl-substituted 1,4-dihydropyrazine-2,3-dicarboxylate | Base |

This table presents hypothetical multicomponent reactions based on known reactivity patterns of indoles. Specific experimental validation for this compound is required.

Electrochemical Methods in Indole Synthesis and Functionalization

Electrochemical methods offer a sustainable and controlled approach for the synthesis and functionalization of organic molecules, often avoiding harsh reagents and reaction conditions. nih.govrsc.org The application of electrochemistry to indole chemistry has been demonstrated, particularly for oxidative functionalization and trifluoromethylation reactions. nih.govnih.govresearchgate.net

A general electrochemical strategy for the trifluoromethylation of heterocycles involves the use of a trifluoromethyl source, such as Langlois' reagent (sodium triflinate), under oxidant-free conditions with a manganese salt as a redox mediator. nih.govresearchgate.net This method has been shown to be effective for a variety of functionalized heterocycles. nih.gov Monitoring such reactions can provide valuable mechanistic insights into the C-H functionalization process. nih.gov

While direct electrochemical synthesis or functionalization of This compound is not explicitly detailed in the literature, the principles of electrochemical C-H functionalization could be applied. The electron-deficient nature of the indole ring in this compound would influence its oxidation potential and subsequent reactivity.

The following table outlines potential electrochemical transformations that could be explored for This compound .

| Transformation | Reagent/Conditions | Potential Product | Electrochemical Setup |

| Anodic Cyanation | NaCN, Methanol | 3-Cyano-2,6-bis(trifluoromethyl)-1H-indole | Undivided cell, Platinum electrodes |

| Anodic Methoxylation | Methanol, Supporting electrolyte | 3-Methoxy-2,6-bis(trifluoromethyl)-1H-indole | Divided cell, Graphite anode |

| Trifluoromethylation | CF3SO2Na (Langlois' reagent), Mn catalyst | 3,x-Bis(trifluoromethyl)-y-functionalized indole | Constant current electrolysis |

This table outlines potential electrochemical reactions. The feasibility and outcome of these reactions for this compound would need to be experimentally determined.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing novel transformations. Mechanistic studies on reactions involving trifluoromethylated indoles often reveal the significant electronic influence of the trifluoromethyl group.

Elucidation of Reaction Mechanisms

The mechanisms of reactions involving trifluoromethylated indoles often involve radical intermediates or transition-metal-catalyzed pathways. For example, in a cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles, the addition of a radical scavenger like TEMPO was found to inhibit the reaction, suggesting the involvement of radical species. nih.govnih.govbeilstein-journals.orgbeilstein-journals.org

A plausible mechanism for such a reaction involves the generation of a trifluoromethylthio radical, which then adds to the alkyne moiety. This is followed by an intramolecular cyclization onto the indole ring and subsequent aromatization to yield the final product. nih.govbeilstein-journals.org

In the context of This compound , the strong electron-withdrawing nature of the CF3 groups would deactivate the indole ring towards electrophilic attack but could make it more susceptible to nucleophilic attack or radical addition at certain positions. The mechanism of trifluoroacetylation of indoles, for instance, has been shown to proceed through a stable ion pair intermediate. rsc.org

Role of Catalytic Systems, Co-catalysts, and Additives in Reaction Pathways

Catalytic systems, including co-catalysts and additives, play a pivotal role in directing the outcome of reactions involving indole scaffolds. In palladium-catalyzed reactions for the synthesis of trifluoromethyl-containing indoles, the choice of palladium catalyst and ligands is critical for achieving good yields and regioselectivity. nih.gov For instance, Pd(hfac)2 was identified as an effective catalyst in a dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides to produce trifluoromethyl-indoles. nih.gov

In some cases, additives can have a profound effect on the reaction. For example, the addition of TEMPO was found to promote a palladium-catalyzed heteroannulation for indoline (B122111) synthesis, although its exact role was not fully elucidated. nih.gov Similarly, in rhodium-catalyzed C-H activation and annulation reactions of indole derivatives, the catalyst system and oxidant are key to the reaction's success. nih.gov

The synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives through the condensation of 3-aminoindazoles with a trifluoromethyl-containing ketoester highlights the role of the starting materials' inherent reactivity, which can be further modulated by catalysts. nih.gov

For This compound , the selection of an appropriate catalytic system would be crucial to overcome the electronic deactivation of the indole ring and to control the regioselectivity of its functionalization.

The following table summarizes the role of various catalytic components in reactions involving trifluoromethylated indoles, which can be extrapolated to the reactivity of This compound .

| Catalytic Component | Function | Example Reaction | Reference |

| Palladium Catalyst (e.g., Pd(hfac)2) | C-H activation, cross-coupling | Synthesis of trifluoromethyl-indoles from alkenes | nih.gov |

| Copper Catalyst (e.g., CuSO4) | Lewis acid activation, promotion of cycloaddition | Multicomponent synthesis of spirotetrahydrocarbazoles | nih.gov |

| Rhodium Catalyst (e.g., [RhCp*Cl2]2) | C-H activation, annulation | Synthesis of fused polycyclic indoles | nih.gov |

| Radical Initiator/Mediator (e.g., K2S2O8) | Generation of radical species | Cascade trifluoromethylthiolation/cyclization | nih.govbeilstein-journals.org |

| Additive (e.g., TEMPO) | Promoter, potential redox mediator | Palladium-catalyzed indoline synthesis | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 2,6 Bis Trifluoromethyl 1h Indole and Its Derivatives

Advanced Spectroscopic Techniques for Characterization

A combination of nuclear magnetic resonance, vibrational and electronic spectroscopies, and mass spectrometry is essential for a comprehensive analysis of the molecular structure of 2,6-bis(trifluoromethyl)-1H-indole.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments provide critical data regarding the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton and the aromatic protons on the indole (B1671886) ring. The N-H proton typically appears as a broad singlet in the downfield region (δ 10-12 ppm). The aromatic protons at positions 3, 4, 5, and 7 will exhibit chemical shifts influenced by the strong electron-withdrawing effects of the two trifluoromethyl groups. The proton at C3 would likely appear as a singlet or a narrow triplet, while the protons on the benzene (B151609) ring (C4, C5, C7) would show characteristic doublet or multiplet patterns, with their chemical shifts moved downfield compared to unsubstituted indole.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. beilstein-journals.org The carbon atoms directly attached to the trifluoromethyl groups (C2 and C6) will appear as quartets due to coupling with the three fluorine atoms (¹JCF). The CF₃ carbons themselves will also be observed as quartets with large coupling constants (¹JCF ≈ 270 Hz). beilstein-journals.org The other carbons of the indole ring will have their chemical shifts affected by the electron-withdrawing nature of the CF₃ substituents. beilstein-journals.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an invaluable tool. nih.gov It provides high sensitivity and a wide chemical shift range. nih.govdntb.gov.ua The spectrum of this compound is expected to show two distinct singlets, one for each of the chemically non-equivalent CF₃ groups at the C2 and C6 positions. The precise chemical shifts would be characteristic of trifluoromethyl groups attached to an aromatic system, typically in the range of -60 to -65 ppm relative to a standard like CFCl₃. beilstein-journals.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Nucleus/Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | N-H | 10.0 - 12.0 | broad singlet | - |

| H-3 | 6.5 - 7.0 | singlet/triplet | - | |

| H-4, H-5, H-7 | 7.5 - 8.5 | multiplet/doublet | - | |

| ¹³C NMR | C-2 | 135 - 145 | quartet (q) | ¹JCF ≈ 35 Hz |

| C-6 | 125 - 135 | quartet (q) | ¹JCF ≈ 35 Hz | |

| C(CF₃) at C-2 | 120 - 125 | quartet (q) | ¹JCF ≈ 272 Hz | |

| C(CF₃) at C-6 | 120 - 125 | quartet (q) | ¹JCF ≈ 272 Hz | |

| Other Ar-C | 110 - 140 | singlet/doublet | - | |

| ¹⁹F NMR | CF₃ at C-2 | -60 to -65 | singlet | - |

| CF₃ at C-6 | -60 to -65 | singlet | - |

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl groups, typically found in the 1100-1350 cm⁻¹ region. Other key absorptions would include the N-H stretching vibration (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3100 cm⁻¹), and C=C stretching bands from the indole ring (1450-1600 cm⁻¹).

Raman Spectroscopy: The Raman spectrum would complement the FT-IR data. The aromatic ring stretching vibrations would be particularly prominent. While the C-F stretches are also Raman active, the symmetric stretching modes of the indole skeleton would provide valuable structural information. The complementarity of FT-IR and Raman allows for a more complete vibrational analysis of the molecule. spectroscopyonline.comsci-hub.st

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

| N-H Stretch | 3300 - 3400 | FT-IR (Medium), Raman (Weak) |

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR (Medium), Raman (Strong) |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR (Medium), Raman (Strong) |

| C-F Stretch (asymmetric) | 1250 - 1350 | FT-IR (Very Strong) |

| C-F Stretch (symmetric) | 1100 - 1200 | FT-IR (Very Strong) |

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The indole ring system is a well-known chromophore that exhibits characteristic absorption bands in the ultraviolet region. nist.gov Typically, indole shows two main absorption bands corresponding to π → π* transitions. The introduction of two strongly electron-withdrawing trifluoromethyl groups is expected to cause a shift in the absorption maxima (λmax). This shift, either to shorter (hypsochromic) or longer (bathochromic) wavelengths, provides information on how the substituents alter the energy of the molecular orbitals involved in the electronic transitions. researchgate.netresearchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Typical λmax for Indole (nm) | Expected λmax for this compound (nm) |

| ¹Lₐ band | ~260-270 | Shifted due to substituent effects |

| ¹Lₑ band | ~280-290 | Shifted due to substituent effects |

| Bₑ band | ~210-220 | Shifted due to substituent effects |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov

Mass Spectrometry (MS): Standard MS would show the molecular ion peak (M⁺) corresponding to the mass of this compound. The fragmentation pattern would also be characteristic, likely showing the loss of one or both trifluoromethyl groups (CF₃, mass 69 Da), which would further support the proposed structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. sigmaaldrich.com For C₁₀H₅F₆N, the calculated exact mass can be compared to the measured mass with high precision (typically within 5 ppm), confirming the molecular formula and ruling out other possible structures with the same nominal mass.

Table 4: Mass Spectrometry Data for this compound (C₁₀H₅F₆N)

| Technique | Measurement | Expected Value |

| MS | Nominal Molecular Weight | 253 g/mol |

| Key Fragment | [M-CF₃]⁺ at m/z 184 | |

| HRMS | Exact Mass [M+H]⁺ | 254.0404 |

Structural Analysis and Conformation Studies

While spectroscopic methods define the connectivity and electronic nature of a molecule, crystallographic techniques are required to determine its precise three-dimensional structure in the solid state.

Single-crystal X-ray crystallography is the definitive method for determining the atomic arrangement within a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.net

The analysis would confirm the planarity of the bicyclic indole core. It would also reveal the rotational conformation of the trifluoromethyl groups relative to the indole ring. Furthermore, X-ray crystallography elucidates the intermolecular interactions that dictate the crystal packing, such as potential hydrogen bonding involving the N-H group and weaker interactions like C-H···F or F···F contacts, which are often significant in the crystal engineering of fluorinated molecules. nih.gov

Conformational Analysis in Solution and Solid States

Solid-State Conformation

In the solid state, the conformation of molecules is largely influenced by packing forces within the crystal lattice, which often favor conformations that allow for dense packing and stabilizing intermolecular interactions. For aromatic compounds bearing trifluoromethyl groups, X-ray diffraction studies have shown that weak interactions involving fluorine, such as F···π and F···F contacts, can play a significant role in the solid-state assembly.

While a crystal structure for this compound is not available, analysis of related N-trifluoromethyl indoles has provided insight into the geometry of the N-CF3 bond. For instance, X-ray crystallographic analysis of a phenyl-substituted N-CF3 indole revealed a pyramidalization of the nitrogen atom, causing the N-CF3 bond to be 13° out-of-plane with respect to the indole ring. nih.gov This deviation from planarity is a notable stereoelectronic effect of the highly electronegative trifluoromethyl group. nih.gov

For the C-6 trifluoromethyl group, its orientation relative to the indole ring would be influenced by steric hindrance and the optimization of intermolecular contacts within the crystal. Studies on sterically congested trifluoromethylated aromatics have highlighted the role of F···π and F···F contacts in their crystal packing. researchgate.net It is plausible that in the solid state, the CF3 groups of this compound would adopt a staggered conformation relative to the C-N and C-C bonds of the indole ring to minimize steric repulsion.

Solution-State Conformation

In solution, the trifluoromethyl groups of this compound are expected to have a greater degree of rotational freedom compared to the solid state. The conformational preferences in solution are determined by a balance of steric effects, electronic interactions, and solvation.

The rotation of the trifluoromethyl group is generally considered to have a low energy barrier, allowing for rapid rotation at room temperature. However, steric hindrance from the adjacent N-H group (for the C-2 CF3) and the benzene ring protons (for the C-6 CF3) could influence the preferred rotational conformation. The strong electron-withdrawing nature of the trifluoromethyl group can also affect the electronic properties of the indole ring. mdpi.com

Computational studies on fluorinated N-heterocycles have shown that the incorporation of fluorine can lead to significant changes in molecular conformation. nih.gov For instance, in fluorinated piperidines, the conformational behavior is influenced by a combination of charge-dipole interactions, hyperconjugation, and solvation effects. d-nb.infonih.gov While indole is an aromatic system, these underlying principles of electronic and steric interactions are still relevant.

It is anticipated that in solution, the trifluoromethyl groups of this compound would exist in a dynamic equilibrium of various rotational conformers. The time-averaged conformation would likely be one that minimizes steric clashes with the neighboring parts of the indole molecule.

Due to the lack of specific experimental data for this compound, the following table provides a generalized summary of expected conformational features based on studies of analogous compounds.

| Feature | Solid State | Solution State |

| C-2 CF3 Group Orientation | Likely a staggered conformation relative to the C2-C3 and C2-N bonds, influenced by crystal packing forces. | Rapid rotation around the C-C bond, with a time-averaged conformation that minimizes steric interaction with the N-H group. |

| C-6 CF3 Group Orientation | Staggered conformation relative to the C6-C5 and C6-C7 bonds, participating in potential F···H or F···F intermolecular interactions. | Free rotation around the C-C bond, with a preference for conformations that reduce steric strain with adjacent protons on the benzene ring. |

| Indole Ring Planarity | The core indole ring system is expected to be largely planar. | The indole ring will remain planar. |

Further experimental and computational studies are necessary to definitively elucidate the precise conformational landscape of this compound in both the solid and solution phases.

Computational and Theoretical Studies on 2,6 Bis Trifluoromethyl 1h Indole

Quantum Chemical Calculation MethodologiesQuantum chemical calculations have become an indispensable tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights that complement experimental findings. For a molecule like 2,6-Bis(trifluoromethyl)-1H-indole, computational studies can elucidate the significant electronic effects of the two strongly electron-withdrawing trifluoromethyl (-CF3) groups on the indole (B1671886) scaffold.

Density Functional Theory (DFT) ApplicationsDensity Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density, rather than the complex many-electron wavefunction.researchgate.netIts balance of accuracy and computational cost makes it ideal for studying medium to large organic molecules.researchgate.netDFT methods, using various functionals like B3LYP, are routinely employed to investigate molecular geometries, reaction mechanisms, and various molecular properties.bhu.ac.innih.gov

Geometry Optimization and Energetic Landscape AnalysisA fundamental step in any computational study is geometry optimization, which locates the minimum energy structure of a molecule on its potential energy surface.researchgate.netFor this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles, revealing how the bulky and electronegative -CF3 groups affect the planarity and geometry of the indole ring. The optimization is typically performed using a functional like B3LYP combined with a suitable basis set, such as 6-311G(d,p) or higher.bhu.ac.inThe absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.

Analysis of the energetic landscape can identify different conformers and the transition states that separate them. This is particularly relevant for the orientation of the -CF3 groups relative to the indole plane.

Illustrative Optimized Geometrical Parameters Note: The following data is a representative example for an indole derivative, as specific experimental or calculated data for this compound is not available in the cited literature.

| Parameter | Bond/Angle | Illustrative Value (Å/°) |

|---|---|---|

| Bond Length | N1-C2 | 1.375 |

| C2-C3 | 1.380 | |

| C6-C(CF3) | 1.490 | |

| Bond Angle | C7a-N1-C2 | 109.5 |

| N1-C2-C3 | 110.0 | |

| C5-C6-C(CF3) | 121.0 | |

| Dihedral Angle | C5-C6-C(CF3)-F | 60.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).numberanalytics.comwikipedia.orgThe HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.youtube.comThe energy of these orbitals and the difference between them, the HOMO-LUMO gap (ΔE), are crucial indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties.bhu.ac.inA large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

For this compound, the strongly electron-withdrawing -CF3 groups are expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted indole. This effect is due to the inductive withdrawal of electron density from the π-system of the indole ring. The HOMO-LUMO gap would likely be altered, influencing the molecule's reactivity profile and its potential use in electronic applications.

Illustrative FMO Energy Data Note: The following data is representative for a substituted indole derivative, calculated using DFT. Specific values for this compound are not available in the cited literature.

| Parameter | Illustrative Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MEP) MappingMolecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.uni-muenchen.deThe MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).researchgate.netresearchgate.netGreen represents areas of neutral potential.

In this compound, the MEP map would be expected to show a significant region of negative potential around the nitrogen atom of the indole ring, although this would be diminished by the electron-withdrawing -CF3 groups. The fluorine atoms of the -CF3 groups would also be regions of high negative potential. Conversely, the indole N-H proton and the C-H protons on the ring would exhibit positive potential. uni-muenchen.dechemrxiv.org This analysis helps identify sites for hydrogen bonding and non-covalent interactions.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and DelocalizationNatural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the strength of the electronic delocalization.

For this compound, NBO analysis would quantify the electron-withdrawing effect of the -CF3 groups. It would likely reveal significant delocalization from the nitrogen lone pair (donor) into the antibonding orbitals of the indole ring. Furthermore, strong interactions between the σ orbitals of the C-C bonds in the ring and the antibonding σ* orbitals of the C-CF3 bonds would confirm the powerful inductive effect of the trifluoromethyl groups, leading to a redistribution of electron density throughout the molecule.

Illustrative NBO Interaction Data Note: The following table presents typical donor-acceptor interactions and their stabilization energies (E(2)) for an indole system with electron-withdrawing groups. Specific data for this compound is not available in the cited literature.

| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π(C2-C3) | 45.0 | π-delocalization |

| LP(1) N1 | π(C7a-C3a) | 35.5 | π-delocalization |

| π(C5-C6) | π(C4-C7a) | 20.2 | Ring delocalization |

| σ(C5-C6) | σ(C6-C(CF3)) | 5.1 | Hyperconjugation (Inductive Effect) |

Prediction and Interpretation of Spectroscopic Parameters (e.g., IR, UV-Vis, NMR)DFT calculations are highly effective at predicting various spectroscopic parameters, which can aid in the structural confirmation and analysis of novel compounds.

Infrared (IR) Spectra: Theoretical vibrational frequencies can be calculated to predict an IR spectrum. nih.govscilit.com By comparing the calculated spectrum with experimental data, specific vibrational modes (e.g., N-H stretch, C-F stretches, aromatic C-C stretches) can be assigned. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set limitations. nih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. nih.govresearchgate.netrespectprogram.orgresearchgate.net For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the indole chromophore, and how these are affected by the -CF3 substituents.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate NMR chemical shifts (δ) for nuclei like ¹H, ¹³C, and ¹⁵N. imist.marsc.orgnih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental spectra to provide unambiguous assignment of all signals, which is especially useful for complex spin systems or molecules with many similar atoms. researchgate.netnih.gov

Illustrative Predicted Spectroscopic Data Note: The following data is representative for a substituted indole. Specific data for this compound is not available in the cited literature.

| Spectroscopy | Parameter | Illustrative Predicted Value |

|---|---|---|

| IR | ν(N-H) stretch | 3450 cm⁻¹ |

| ν(C-F) symmetric stretch | 1150 cm⁻¹ | |

| UV-Vis (TD-DFT) | λmax (π-π*) | 275 nm |

| ¹H NMR (GIAO) | δ(N1-H) | 8.5 ppm |

| δ(C3-H) | 6.8 ppm | |

| ¹³C NMR (GIAO) | δ(C2) | 125.0 ppm |

| δ(CF3) | 124.0 ppm (q) |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is a widely used method for studying the excited states of molecules, providing insights into their absorption and emission characteristics. Application of TDDFT to this compound would allow for the prediction of its UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. Furthermore, analysis of the molecular orbitals involved in these transitions could reveal their nature, such as π-π* or n-π* transitions, and the extent of charge transfer character. To date, no such TDDFT studies have been published for this specific compound.

Other High-Level Quantum Chemical Methods for Spectroscopic Predictions

Beyond TDDFT, other high-level quantum chemical methods could offer even more accurate predictions of the spectroscopic properties of this compound. Methods such as the Equation-of-Motion Coupled-Cluster (EOM-CC) or Multireference Configuration Interaction (MRCI) can provide benchmark data for excited states, especially in cases where TDDFT might be less reliable. These methods, while computationally more demanding, are invaluable for calibrating the results from more routine methods and for providing a deeper understanding of the electronic structure. There is currently no literature available on the application of these high-level methods to this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their dynamics, conformational changes, and interactions with their environment.

Investigation of Molecular Interactions and Dynamic Behavior in Different Environments

MD simulations of this compound in various solvents or in a biological environment, such as a protein binding site, would be highly informative. Such simulations could reveal how the molecule interacts with its surroundings through hydrogen bonding, van der Waals forces, and electrostatic interactions. This would be particularly interesting given the presence of the two trifluoromethyl groups and the indole N-H group. The dynamic behavior, including conformational flexibility and solvent reorganization around the molecule, could also be investigated. At present, no molecular dynamics simulation studies have been reported for this compound.

Photophysical Property Predictions and Analysis

The prediction and analysis of photophysical properties are essential for evaluating the potential of a molecule in applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers.

Theoretical Predictions of Absorption and Emission Spectra

Theoretical calculations are instrumental in predicting the absorption and emission spectra of molecules. For this compound, computational chemistry could predict the maximum absorption (λ_abs) and emission (λ_em) wavelengths. The difference between these, the Stokes shift, is another key parameter that can be estimated. These predictions are vital for guiding experimental work and for understanding the relationship between the molecular structure and its optical properties. Without specific computational studies, no theoretical absorption or emission data for this compound can be presented.

Computational Studies of Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φ_F), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τ_F), the average time the molecule spends in the excited state before returning to the ground state, are critical photophysical parameters. Computational methods can provide insights into the factors that govern these properties, such as the rates of radiative and non-radiative decay pathways. For instance, the energy gap between the first excited singlet state (S1) and the lowest triplet state (T1) can be calculated to estimate the efficiency of intersystem crossing, a major non-radiative decay channel. Currently, there are no published computational studies that report on the predicted fluorescence quantum yield or lifetime of this compound.

Solvatochromism Investigations through Computational Models

Solvatochromism, the change in a substance's color or spectral properties with the polarity of the solvent, provides insight into the electronic ground and excited states of a molecule. Computational models, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in investigating these phenomena.

While direct computational studies on the solvatochromism of this compound are not available in the existing literature, a theoretical investigation would typically involve:

Implicit Solvation Models: Using models like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.

Explicit Solvation Models: Including individual solvent molecules around the solute to account for specific interactions like hydrogen bonding.

By calculating the UV-Vis absorption spectra in various simulated solvents, researchers can predict the solvatochromic shifts (hypsochromic or bathochromic) and correlate them with the molecule's dipole moment changes upon electronic excitation. For this compound, the strong electron-withdrawing nature of the two CF₃ groups would significantly influence its electronic structure and how it interacts with polar and nonpolar solvents.

Theoretical Characterization of Nonlinear Optical (NLO) Properties

Organic molecules with extensive π-conjugation and significant charge transfer characteristics are of great interest for applications in nonlinear optics (NLO). Computational chemistry is a primary tool for the theoretical prediction and characterization of the NLO properties of novel materials.

Although specific NLO studies for this compound have not been reported, a computational analysis would be performed using methods like Density Functional Theory (DFT) and Time-Dependent Hartree-Fock (TDHF). researchgate.net The key NLO properties calculated are:

Linear Polarizability (α): The molecule's ability to form an induced dipole moment in an electric field.

First Hyperpolarizability (β): Related to the second-order NLO response, crucial for effects like second-harmonic generation.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

In related indole derivatives, studies have shown that high values of dipole moment, polarizability, and hyperpolarizability are indicative of potential NLO activity. researchgate.net For this compound, the interplay between the electron-rich indole ring and the potent electron-withdrawing trifluoromethyl groups could lead to significant intramolecular charge transfer, a key requirement for a high NLO response. Theoretical calculations would elucidate the magnitude of these properties and assess the material's potential for optoelectronic applications. nih.govnih.gov

| NLO Property | Description | Typical Computational Method |

| Dipole Moment (μ) | Measures the asymmetry of charge distribution. | DFT, MP2 |

| Polarizability (α) | Describes the linear response to an external electric field. | DFT, TDHF |

| First Hyperpolarizability (β) | Quantifies the second-order nonlinear response. | DFT, TDHF |

| Second Hyperpolarizability (γ) | Quantifies the third-order nonlinear response. | DFT, TDHF |

This table describes the general NLO properties and methods used for their theoretical characterization.

Intermolecular Interactions and Supramolecular Assembly

The way molecules pack in a crystal is governed by a complex network of intermolecular interactions. Computational tools are essential for visualizing, quantifying, and understanding these forces, which dictate the material's bulk properties.

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing and Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net It maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts with neighboring molecules. While a crystal structure for this compound is not available in the reviewed literature, Hirshfeld analysis on related fluorinated and indole-containing compounds reveals common interaction patterns. researchgate.netnih.govnih.gov

The analysis generates: